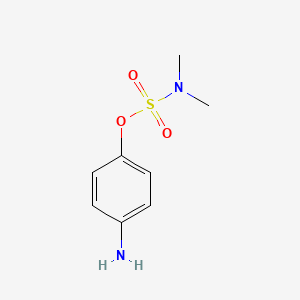

4-Aminophenyl dimethylsulphamate

Description

4-Aminophenyl dimethylsulphamate is a synthetic organic compound characterized by a 4-aminophenyl group linked to a dimethylsulphamate ester.

Properties

CAS No. |

77264-80-3 |

|---|---|

Molecular Formula |

C8H12N2O3S |

Molecular Weight |

216.26 g/mol |

IUPAC Name |

(4-aminophenyl) N,N-dimethylsulfamate |

InChI |

InChI=1S/C8H12N2O3S/c1-10(2)14(11,12)13-8-5-3-7(9)4-6-8/h3-6H,9H2,1-2H3 |

InChI Key |

JBPPQVHLEGWBTG-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)S(=O)(=O)OC1=CC=C(C=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminophenyl dimethylsulphamate typically involves the reaction of 4-nitrophenyl dimethylsulphamate with a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The reaction conditions include a temperature range of 50-100°C and a pressure of 1-5 atm. The reduction of the nitro group to an amino group results in the formation of 4-Aminophenyl dimethylsulphamate .

Industrial Production Methods: Industrial production of 4-Aminophenyl dimethylsulphamate follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is carried out under controlled conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Aminophenyl dimethylsulphamate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

4-Aminophenyl dimethylsulphamate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Aminophenyl dimethylsulphamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, leading to inhibition of enzyme activity. The dimethylsulphamate group can interact with cellular membranes, affecting membrane permeability and function. These interactions result in the compound’s biological activity .

Comparison with Similar Compounds

Structural Analogs in Antitumor Research

2-(4-Aminophenyl)benzothiazole derivatives (e.g., thiocyanate or thiol-substituted variants) exhibit significant antitumor activity against multiple cancer cell lines . These compounds share the 4-aminophenyl motif but replace the dimethylsulphamate group with heterocyclic or sulfur-containing substituents. Key differences include:

- Mechanism : Benzothiazoles likely act via metabolic activation to reactive intermediates, whereas dimethylsulphamates may modulate sulfation pathways or enzyme inhibition.

- Activity : Benzothiazole derivatives in showed broad-spectrum antitumor effects, but dimethylsulphamate derivatives remain understudied in this context.

Table 1: Antitumor Activity of 4-Aminophenyl Derivatives

Antibacterial and Pharmacological Derivatives

Erythromycin analogs (e.g., 3-O-(4-aminophenyl)acetyl derivatives) demonstrate structural modifications for enhanced antibacterial activity . These compounds integrate the 4-aminophenyl group into macrolide antibiotics, differing from dimethylsulphamates in:

- Functional Role: The 4-aminophenyl group in erythromycin derivatives enhances target binding, while dimethylsulphamates may act as prodrugs or enzyme inhibitors.

- Physicochemical Properties : Dimethylsulphamates likely exhibit higher polarity compared to lipophilic erythromycin analogs, affecting bioavailability.

Table 2: Pharmacological Comparison

Carbamate and Sulfonate Derivatives

Methyl N-4-sulfonylcarbamates (e.g., ) share functional groups with dimethylsulphamates but differ in substitution patterns. These compounds are often used as reference standards or intermediates, highlighting:

- Synthetic Utility : Carbamates and sulphamates are both employed in prodrug design, but sulphamates may offer enhanced metabolic stability.

- Safety Profiles : While dimethylsulphamates lack direct safety data, related sulphonates and carbamates require careful handling due to reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.